

# Crystal Structure of 3,6-Dibromo-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

Cat. No.: B1360816

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Disclaimer: As of the latest literature search, the specific crystal structure of **3,6-Dibromo-1H-indazole** has not been publicly deposited or published. This guide will therefore provide a detailed analysis of a closely related and structurally characterized compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, to serve as a representative example for the crystallographic properties of substituted indazoles. Methodologies for the synthesis of related bromo-indazoles are also presented.

## Introduction to Indazoles

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. Indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative diseases. The substitution pattern on the indazole core is critical for its biological activity, and a thorough understanding of its structural chemistry is paramount for rational drug design.

## Crystallographic Data Presentation

The following table summarizes the single-crystal X-ray diffraction data for the representative compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.

Parameter	Value
Empirical Formula	<chem>C10H6BrN3O2</chem>
Formula Weight	280.09 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	$a = 14.6573(3)$ Å
	$b = 4.1650(1)$ Å
	$c = 17.4566(3)$ Å
	$\alpha = 90^\circ$
	$\beta = 102.659(1)^\circ$
	$\gamma = 90^\circ$
Volume	1039.78(4) Å <sup>3</sup>
Z	4
Temperature	295 K
Radiation	Mo K $\alpha$ ( $\lambda = 0.71073$ Å)
Density (calculated)	1.789 Mg/m <sup>3</sup>
Absorption Coefficient	3.94 mm <sup>-1</sup>
Reflections Collected	14908
Independent Reflections	3137
Final R indices [ $ I  > 2\sigma(I)$ ]	R1 = 0.028, wR2 = 0.079
Data / Restraints / Params	3137 / 0 / 149

## Experimental Protocols

Detailed methodologies for the synthesis of halogenated indazoles are crucial for researchers. Below are protocols for the synthesis of a di-halogenated indazole and the representative

compound.

## Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the synthesis of a di-halogenated indazole, which is structurally analogous to the target compound, **3,6-Dibromo-1H-indazole**.[\[1\]](#)

- **Dissolution:** To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).
- **Iodination:** Prepare a solution of iodine (I<sub>2</sub>) (15 mmol, 1.5 equiv.) in DMF (8 mL). Add this solution dropwise to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature for 3 hours.
- **Work-up:** Pour the reaction mixture into an aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub>, which will result in the precipitation of a white solid.
- **Isolation:** Filter the solid and dry it to yield 6-Bromo-3-iodo-1H-indazole.[\[1\]](#)

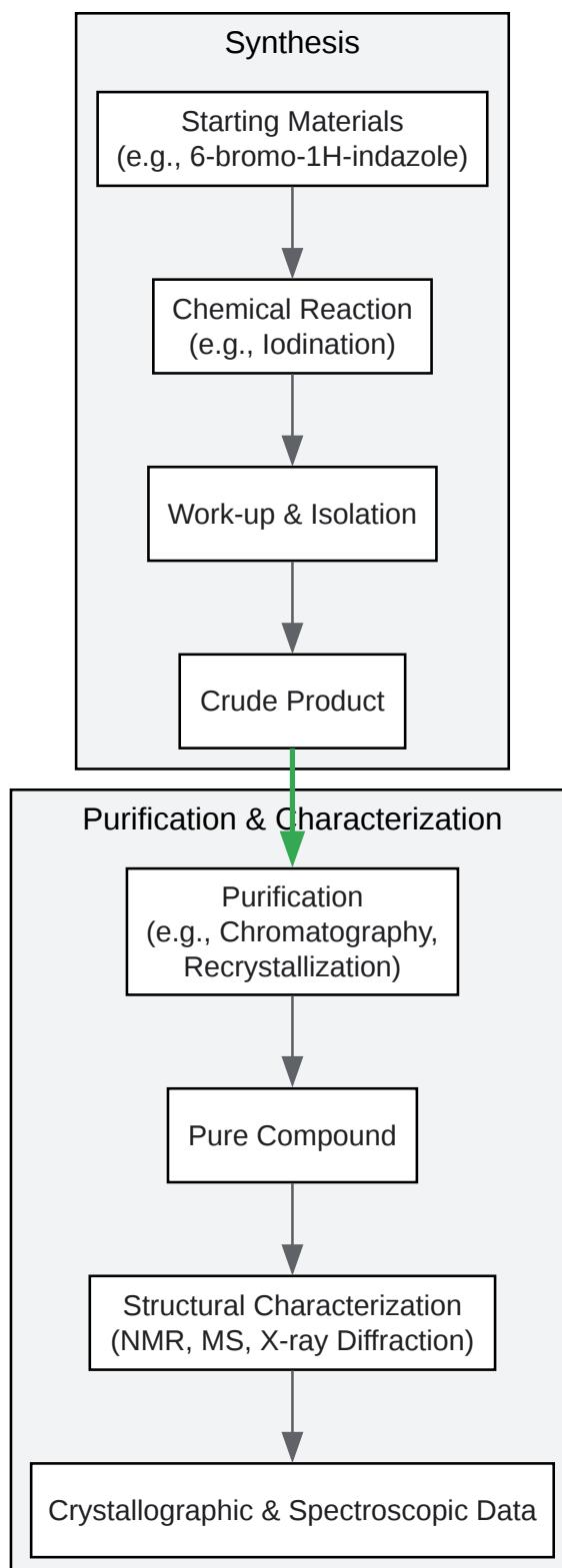
## Synthesis and Crystallization of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

- **Reaction Setup:** In a flask, combine 3-Bromo-6-nitroindazole (1.2 g, 5 mmol), propargyl bromide (1.2 g, 10 mmol), potassium carbonate (1.4 g, 10 mmol), and tetra-n-butylammonium bromide (0.5 mmol) in tetrahydrofuran (THF) (40 ml).
- **Reaction:** Stir the mixture for 24 hours.
- **Filtration:** Filter the reaction mixture to remove solid residues.
- **Solvent Removal:** Remove the THF under vacuum.
- **Purification:** Separate the product by chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system.
- **Crystallization:** The purified compound is obtained as yellow crystals suitable for X-ray diffraction.

# Visualization of Workflow and Signaling Pathways

## Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted indazole derivative.

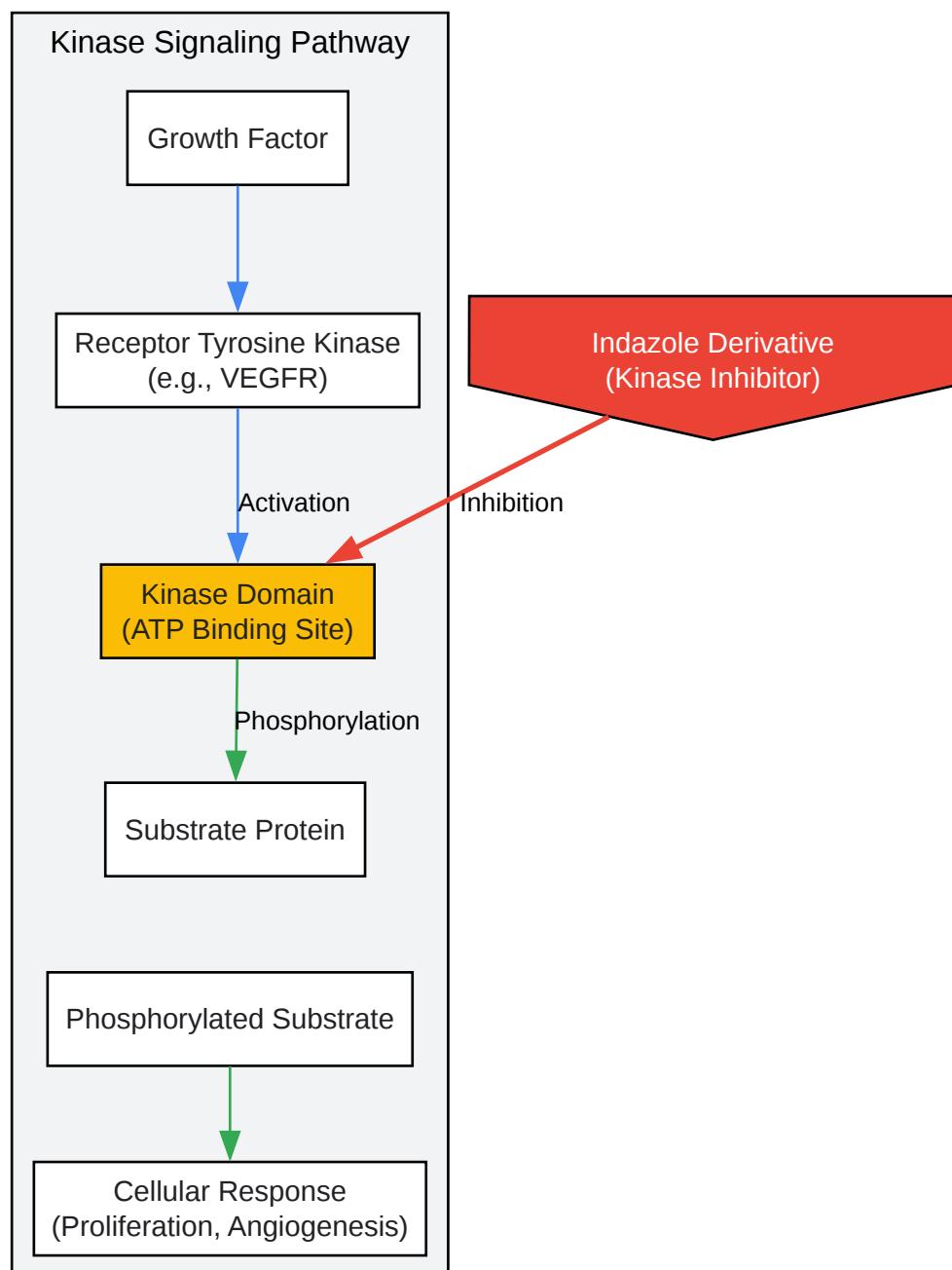


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*Workflow for Indazole Derivative Synthesis*

## Representative Signaling Pathway: Kinase Inhibition

Indazole derivatives are well-known as potent inhibitors of various protein kinases, which are crucial in cellular signaling pathways often dysregulated in diseases like cancer.<sup>[2][3]</sup> The diagram below represents a simplified, generic signaling pathway where an indazole derivative acts as a kinase inhibitor.



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*Generic Kinase Inhibition by an Indazole Derivative*

## Conclusion

While the definitive crystal structure of **3,6-Dibromo-1H-indazole** remains to be elucidated, analysis of structurally similar compounds provides valuable insights into the molecular geometry and packing of this important class of heterocycles. The synthetic protocols outlined herein offer robust methods for accessing di-halogenated indazoles, which serve as versatile intermediates for the development of novel therapeutic agents. The role of indazole derivatives as kinase inhibitors highlights the significance of this scaffold in targeting key signaling pathways implicated in various diseases. Further crystallographic studies on a wider range of substituted indazoles will undoubtedly contribute to the advancement of structure-based drug design.

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